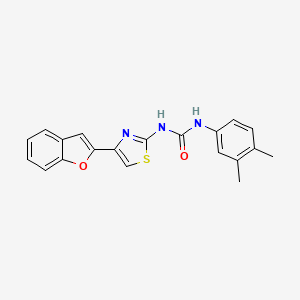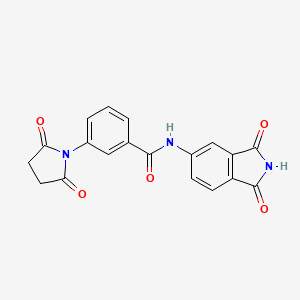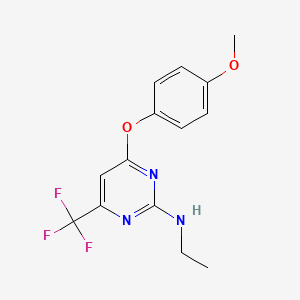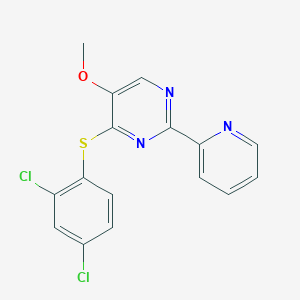![molecular formula C25H19N3O2 B2925955 N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 2034432-54-5](/img/structure/B2925955.png)
N-([2,4'-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound that combines the structural features of bipyridine and xanthene
Mecanismo De Acción
Target of Action
The primary target of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that brings substances into the cell. By inhibiting AAK1, this compound can modulate the intracellular trafficking of key proteins .
Mode of Action
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide acts as a potent inhibitor of AAK1 . It binds to the kinase domain of AAK1, thereby preventing the phosphorylation and activation of downstream targets. This inhibition disrupts the normal function of AAK1, leading to altered intracellular trafficking .
Biochemical Pathways
The inhibition of AAK1 affects various biochemical pathways related to endocytosis and intracellular trafficking The exact pathways and their downstream effects can vary depending on the cell type and physiological context
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. It is CNS penetrant , meaning it can cross the blood-brain barrier and exert its effects in the central nervous system . It also shows excellent oral bioavailability , making it suitable for oral administration . The compound has an average brain to plasma ratio of 20 in rats, indicating significant CNS penetration .
Result of Action
The inhibition of AAK1 by N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide leads to changes in intracellular trafficking. This can result in altered cellular function and potentially therapeutic effects. For example, the compound has shown efficacy in rodent models of neuropathic pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide typically involves the coupling of bipyridine derivatives with xanthene carboxylic acid. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine-xanthene linkage . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the cross-coupling process. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features.
4,4’-Bipyridine: Known for its applications in the synthesis of viologens and coordination polymers.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are used in bioimaging and as fluorescent dyes.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-9H-xanthene-9-carboxamide is unique due to its combination of bipyridine and xanthene moieties, providing a versatile platform for various applications. Its ability to form stable metal complexes and its potential as a fluorescent probe make it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c29-25(28-16-18-6-5-13-27-24(18)17-11-14-26-15-12-17)23-19-7-1-3-9-21(19)30-22-10-4-2-8-20(22)23/h1-15,23H,16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKHWZOFBCYLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide](/img/structure/B2925872.png)
![5,6-dimethyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2925873.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)
![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)



![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925888.png)


![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2925892.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2925894.png)
![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)
